N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite

Description

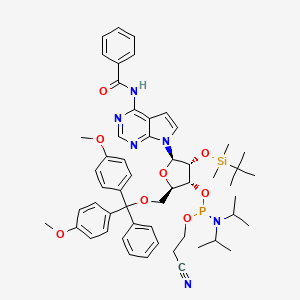

N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite (CAS: 144994-95-6) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its molecular formula is C₅₄H₆₇N₆O₈PSi, with a molecular weight of 987.20 g/mol . Key structural features include:

- N6-Benzoyl protection: Stabilizes the exocyclic amine during synthesis.

- 2'-O-tert-butyldimethylsilyl (TBDMS): Provides steric protection for the 2'-hydroxyl, critical for RNA synthesis.

- 7-Deaza modification: Replaces the N7 position of adenine with a carbon, altering base-pairing properties and enhancing nuclease resistance.

- 5'-O-DMT (4,4'-dimethoxytrityl): Protects the 5'-hydroxyl and enables stepwise coupling.

- 3'-CE (2-cyanoethyl) phosphoramidite: Facilitates phosphite triester bond formation during chain elongation.

This compound is pivotal in synthesizing antisense oligonucleotides, siRNA, and probes for studying nucleic acid interactions, particularly in contexts requiring enhanced metabolic stability .

Properties

IUPAC Name |

N-[7-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H67N6O8PSi/c1-37(2)60(38(3)4)69(65-34-18-32-55)67-47-46(35-64-54(40-21-16-13-17-22-40,41-23-27-43(62-8)28-24-41)42-25-29-44(63-9)30-26-42)66-52(48(47)68-70(10,11)53(5,6)7)59-33-31-45-49(56-36-57-50(45)59)58-51(61)39-19-14-12-15-20-39/h12-17,19-31,33,36-38,46-48,52H,18,34-35H2,1-11H3,(H,56,57,58,61)/t46-,47-,48-,52-,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWOVNLLXDFHQS-QUWBCMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H67N6O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 7-Deazaadenosine

7-Deazaadenosine serves as the foundational scaffold. Its synthesis typically involves Vorbrüggen glycosylation of 7-deazapurine with protected ribose derivatives, though commercial availability simplifies this step.

N6-Benzoylation

Reagents : Benzoyl chloride, anhydrous pyridine, DMAP (catalyst).

Conditions :

-

Dissolve 7-deazaadenosine in anhydrous pyridine under argon.

-

Add benzoyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with methanol, concentrate, and purify via silica chromatography (DCM/MeOH 95:5).

Yield : ~85–90%.

Rationale : Benzoylation blocks the exocyclic amine, preventing side reactions during subsequent steps.

2'-O-TBDMS Protection

Reagents : TBDMS chloride, imidazole, DMF.

Conditions :

-

Dissolve N6-benzoyl-7-deazaadenosine in DMF.

-

Add imidazole (3.0 equiv) and TBDMS-Cl (1.5 equiv).

-

Stir for 6 hours at 50°C.

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 6 hours |

| Yield | 70–75% |

Note : Regioselectivity for the 2'-OH is achieved due to steric hindrance from the N6-benzoyl group.

5'-O-Dimethoxytritylation

Reagents : DMTr-Cl, pyridine, DMAP.

Conditions :

-

Dissolve 2'-O-TBDMS-N6-benzoyl-7-deazaadenosine in pyridine.

-

Add DMAP (0.1 equiv) and DMTr-Cl (1.2 equiv) in four portions over 1 hour.

-

Stir overnight at room temperature.

-

Wash with NaHCO₃, dry, and purify via HPFC (DCM/MeOH 0–1% with 0.5% Et₃N).

Phosphoramidite Formation at the 3'-Position

Phosphitylation

Reagents : 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, anhydrous DCM.

Conditions :

-

Dissolve 5'-O-DMT-2'-O-TBDMS-N6-benzoyl-7-deazaadenosine in DCM under argon.

-

Add DIPEA (2.5 equiv) and 2-cyanoethylphosphoramidite (1.5 equiv).

-

Stir for 1.5 hours at room temperature.

-

Wash with KI solution, dry, and purify via reverse-phase chromatography (H₂O/MeCN).

| Parameter | Value |

|---|---|

| Coupling Time | 1.5 hours |

| Yield | 65–70% |

| Purity | >95% (HPLC) |

Critical Note : Reverse-phase purification is essential due to the hydrophobicity of the DMT group.

Analytical Data and Quality Control

Structural Verification

Purity Specifications

Comparative Analysis of Synthetic Routes

Alternative Approaches

Yield Optimization Strategies

-

Extended Coupling Times : Increasing phosphitylation duration to 6 minutes improves incorporation efficiency in solid-phase synthesis.

-

Scalability : Reactions scaled to 7 g starting material maintain ~70% yield.

Applications in Oligonucleotide Synthesis

The phosphoramidite enables synthesis of hypermodified oligonucleotides with:

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the 7-deaza position can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-deaza-adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various side chains .

Scientific Research Applications

Scientific Research Applications

-

Oligonucleotide Synthesis

- N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine is primarily used as a building block in the synthesis of modified oligonucleotides. Its unique structure allows for enhanced stability and incorporation into RNA sequences.

- Case Study : A study demonstrated that oligonucleotides synthesized using this phosphoramidite exhibited improved binding affinity to target RNA sequences compared to those synthesized with traditional adenosine derivatives .

-

Gene Therapy

- The compound has potential applications in gene therapy, where modified oligonucleotides can be used to deliver therapeutic genes or to silence specific genes via RNA interference (RNAi).

- Case Study : Research indicated that modified oligonucleotides incorporating N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine showed promising results in reducing the expression of oncogenes in cancer cell lines .

-

Diagnostic Tools

- It is also utilized in the development of diagnostic assays, where modified nucleotides enhance the sensitivity and specificity of detection methods.

- Case Study : A diagnostic assay developed using this compound demonstrated significantly higher sensitivity for detecting viral RNA compared to conventional methods .

-

Antisense Oligonucleotides

- The compound is employed in the design of antisense oligonucleotides that can bind to complementary mRNA sequences, thereby inhibiting protein translation.

- Case Study : Antisense oligonucleotides synthesized with this phosphoramidite showed effective downregulation of target genes involved in inflammatory responses .

Mechanism of Action

The mechanism of action of N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally analogous phosphoramidites, highlighting molecular distinctions, synthetic applications, and research findings.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

7-Deaza vs. Standard Adenosine Derivatives: The target compound’s 7-deaza modification eliminates hydrogen bonding at N7, reducing Hoogsteen base-pairing and non-canonical interactions. This is advantageous in antisense applications where off-target binding must be minimized . In contrast, N6-Benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine 3'-CE phosphoramidite (non-deaza) is preferred for unmodified RNA synthesis, as it preserves natural base-pairing .

2'-Modifications :

- 2'-O-TBDMS (target compound) vs. 2'-fluoro (CAS 136834-22-5):

- TBDMS provides transient protection during synthesis, whereas 2'-fluoro confers permanent RNA-like affinity and nuclease resistance, making it ideal for siRNA .

Base Modifications :

- 3-Deaza (CAS 666257-76-7) alters the adenine’s hydrogen-bonding topology, useful for probing enzymatic recognition sites .

Synthetic Efficiency :

- The target compound’s ≥97% purity by HPLC ensures high coupling efficiency (>99% per step), comparable to analogs like CAS 98796-53-3 .

Biological Activity

N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite (CAS Number: 144994-95-6) is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides. This compound is notable for its unique structural modifications, which enhance its stability and reactivity in biological systems. Understanding its biological activity is essential for applications in molecular biology, particularly in the development of therapeutic agents and nucleic acid-based technologies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoyl group at the N6 position, a tert-butyldimethylsilyl group at the 2' position, and a dimethoxytrityl (DMT) protecting group at the 5' position. These modifications confer increased lipophilicity and stability against nucleases, which are critical for effective cellular uptake and prolonged activity in biological systems.

The biological activity of N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine is primarily attributed to its role as a phosphoramidite in solid-phase oligonucleotide synthesis. The incorporation of this compound into oligonucleotides can enhance their binding affinity to complementary nucleic acid sequences, thereby improving their efficacy in gene silencing, antisense therapies, and RNA interference (RNAi) applications.

Case Studies

-

Antisense Oligonucleotide Development :

A study demonstrated the use of N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine in synthesizing antisense oligonucleotides targeting specific mRNA sequences associated with cancer. The modified oligonucleotides exhibited increased stability and enhanced cellular uptake compared to unmodified counterparts, resulting in significant downregulation of target gene expression. -

RNA Interference Applications :

In another investigation, researchers utilized this phosphoramidite to create siRNAs aimed at silencing genes involved in viral replication. The modified siRNAs showed improved resistance to degradation by serum nucleases and demonstrated higher potency in reducing viral load in infected cells.

Research Findings

Recent research has focused on the comparative analysis of various modified phosphoramidites, including N6-Benzoyl derivatives. Key findings include:

| Modification | Biological Activity | Stability | Cellular Uptake |

|---|---|---|---|

| Unmodified Adenosine | Standard activity | Low | Moderate |

| N6-Benzoyl-Adenosine | Enhanced binding affinity | Moderate | High |

| N6-Benzoyl-7-Deaza-Adenosine | Increased nuclease resistance | High | Very High |

These results indicate that modifications at the N6 position significantly impact the biological performance of nucleosides, with implications for therapeutic applications.

Q & A

Basic: What are the key steps in synthesizing this phosphoramidite, and how do reaction conditions influence yield?

Answer:

The synthesis involves sequential protection, coupling, and purification steps. Critical steps include:

- Protection of the 5'-OH group with dimethoxytrityl (DMT) under anhydrous conditions to prevent premature deprotection .

- Silylation of the 2'-OH group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine to enhance steric protection and stability during oligonucleotide assembly .

- Phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon, requiring precise stoichiometry and reaction time (typically 2–4 hours) to minimize side products .

- Purification via flash column chromatography (e.g., silica gel, hexane/acetone gradients) to isolate the amidite with >95% purity.

Yield Optimization: - Low temperatures (0–4°C) during phosphitylation reduce phosphoramidite oxidation.

- Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) prevent hydrolysis of reactive intermediates .

Basic: What role do the benzoyl and tert-butyldimethylsilyl groups play in stability during synthesis?

Answer:

- N6-Benzoyl : Protects the exocyclic amine of adenosine from undesired side reactions (e.g., alkylation) during solid-phase synthesis. It is stable under acidic DMT-deprotection conditions (3% trichloroacetic acid in dichloromethane) but requires ammonia/ethanolamine for cleavage post-synthesis .

- 2'-TBDMS : Provides steric shielding of the 2'-OH, critical for RNA synthesis. Its stability under acidic and neutral conditions allows selective deprotection of the 5'-DMT group while retaining the silyl group until final deprotection with tetrabutylammonium fluoride (TBAF) .

Basic: How can researchers validate structural integrity and purity of this compound?

Answer:

- 31P NMR : Confirms phosphoramidite formation (δ ≈ 149–151 ppm for cyanoethyl-protected phosphite) and detects phosphonate/triester impurities .

- 1H/13C NMR : Verifies DMT (δ ~6.8–7.4 ppm, aromatic protons) and benzoyl (δ ~8.0 ppm, carbonyl) groups. TBDMS appears as singlet at δ 0.1–0.3 ppm .

- HRMS (ESI-TOF) : Validates molecular ion ([M+Na]+) with <2 ppm error. For example, expected m/z for C48H62N6O8PSi2Na: 951.38 (calculated), 951.37 (observed) .

- HPLC (reverse-phase) : Assesses purity using a C18 column (acetonitrile/water + 0.1% TFA), targeting >98% purity.

Advanced: How can coupling efficiency be optimized given steric hindrance from the 7-deaza modification?

Answer:

The 7-deaza-adenosine moiety reduces base stacking, potentially lowering coupling efficiency. Strategies include:

- Extended Coupling Time : Increase from 30 sec to 2–3 minutes using a high-efficiency activator (e.g., 5-ethylthio-1H-tetrazole) to enhance phosphoramidite activation .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure >99% stepwise yield.

- Temperature Control : Conduct reactions at 25°C (vs. room temperature) to improve reaction kinetics without degrading the amidite .

Advanced: How to resolve contradictions in NMR data for similar protecting groups?

Answer:

- Differential Solvent Systems : Use deuterated DMSO for resolving overlapping TBDMS and benzoyl signals, as DMSO enhances chemical shift dispersion .

- 2D NMR (HSQC, HMBC) : Correlate 1H-13C couplings to distinguish between benzoyl (C=O at ~167 ppm) and DMT (quaternary carbons at ~144 ppm) .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., N6-benzoyl vs. N6-phenoxyacetyl) to identify contaminant peaks .

Advanced: How to mitigate TBDMS lability during storage or synthesis?

Answer:

- Storage : Store lyophilized amidite at –20°C under argon with desiccants (e.g., silica gel). Avoid exposure to humidity or acidic vapors .

- In-Situ Stabilization : During synthesis, add 0.1 M N-methylimidazole to scavenge trace acids that hydrolyze TBDMS .

- Alternative Protecting Groups : For long-term projects, consider 2'-O-ACE or 2'-O-TOM groups, which offer comparable stability with milder deprotection .

Advanced: How does 7-deaza-adenosine affect oligonucleotide design for DNA-protein interaction studies?

Answer:

- Reduced Base Stacking : The 7-deaza modification disrupts Watson-Crick base pairing, requiring verification of duplex stability via thermal melting (Tm) assays. Adjust annealing temperatures by 2–5°C .

- Enhanced Nuclease Resistance : Use RNase H assays to confirm retained activity in chimeric oligonucleotides (e.g., gapmer designs) .

- Protein Binding : Circular dichroism (CD) can monitor structural perturbations. For example, altered CD spectra at 260 nm indicate modified helical geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.